molecular formula C17H15N3O5S3 B2918712 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 941884-43-1

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2918712
CAS No.: 941884-43-1
M. Wt: 437.5
InChI Key: DFXOZZFABPHKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory signaling pathways. This compound is characterized by its exceptional ability to bind to the allosteric pocket of RIPK1, stabilizing its inactive conformation and thereby effectively blocking TNF-mediated necroptosis, apoptosis, and the subsequent release of pro-inflammatory cytokines. Its primary research value lies in dissecting the role of RIPK1-driven cell death in pathological conditions. It is a critical tool compound for investigating the pathogenesis of amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and multiple sclerosis, as RIPK1 activation has been implicated in neuroinflammation and neuronal loss. Furthermore, this inhibitor is extensively used in preclinical studies to explore therapeutic interventions for systemic inflammatory response syndromes, such as those driven by TNF. Researchers utilize this molecule in both in vitro and in vivo models to validate targets downstream of RIPK1 and to assess the therapeutic potential of RIPK1 inhibition for a wide spectrum of acute and chronic degenerative diseases.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S3/c1-2-28(24,25)13-5-3-11(4-6-13)7-16(21)19-17-18-14(10-27-17)15-8-12(9-26-15)20(22)23/h3-6,8-10H,2,7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXOZZFABPHKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, an ethylsulfonyl group, and a nitrothiophen moiety, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This molecular composition indicates the presence of functional groups that contribute to its biological activity. The thiazole and sulfonyl groups are particularly noteworthy for their roles in various biochemical interactions.

Anticancer Activity

Recent studies have shown that compounds with thiazole rings exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins, which are crucial in regulating cell death.
  • Case Study : A derivative similar to our compound demonstrated an IC50 value of 1.61μg/mL1.61\,\mu g/mL against cancer cell lines, indicating potent cytotoxic activity. The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly enhance activity by increasing electron density at critical sites .

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been well-documented:

  • In vitro Studies : Compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that derivatives exhibited zones of inhibition ranging from 6 mm to 10.5 mm against various bacterial strains .
Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl (5a)8E. coli: 8
S. aureus: 9
B. subtilis: 6
S. epidermidis: 10.5
  • Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria, leading to bacteriostatic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds:

  • Thiazole Ring : Essential for cytotoxicity; modifications can enhance potency.
  • Sulfonamide Group : Known for its antibacterial properties; its presence may synergistically enhance the overall activity.
  • Nitro Group : Acts as an electron-withdrawing group, increasing electrophilicity and reactivity towards biological targets.

Research Findings

A comprehensive review of literature reveals several significant findings regarding the biological activities associated with thiazole and sulfonamide derivatives:

  • Anticancer Properties : Thiazole derivatives have been linked to significant growth inhibition in various cancer cell lines, with some compounds outperforming established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Compounds with structural similarities have shown effective inhibition against multi-drug resistant strains, highlighting their potential as new antibiotics in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, physicochemical properties, and bioactivity:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity / Notes Reference
Target Compound : 2-(4-(Ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide 4-(Ethylsulfonyl)phenyl, 4-nitrothiophen-2-yl ~440 (estimated) N/A Hypothesized antimicrobial or antiproliferative activity (inferred from analogs)
9b : N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide Sulfamoyl-pyrrole, 4-nitrothiophen-2-yl 513.54 148–150 Antimicrobial activity; confirmed via NMR and HRMS
N-(Benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide () Benzo[d]thiazole, 4-(ethylsulfonyl)phenyl 360.5 N/A Structural analog with altered heterocycle; potential kinase inhibition
N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide () 4-Cyanophenyl, ethylthio (vs. ethylsulfonyl) 379.5 N/A Demonstrates impact of sulfonyl vs. thioether on polarity and reactivity
Compound 13 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () Piperazine-methoxyphenyl, p-tolyl 422.54 289–290 MMP inhibitor; 75% yield; confirmed via NMR and elemental analysis
2b : 2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide () Methyltriazole, sulfamoyl-thiazole N/A N/A Antiproliferative activity; MMP-9 and cathepsin inhibition

Key Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups: The ethylsulfonyl group in the target compound likely enhances metabolic stability and binding affinity compared to analogs with ethylthio () or methoxy groups (). Nitrothiophene vs. Other Heterocycles: The 4-nitrothiophen-2-yl group () may confer redox activity or enhance interactions with enzymatic targets, contrasting with benzo[d]thiazole () or cyanophenyl () substituents.

Biological Activity :

  • Piperazine-containing derivatives () exhibit matrix metalloproteinase (MMP) inhibition, suggesting that the acetamide-thiazole scaffold is versatile for targeting proteases.
  • Sulfamoyl and sulfonyl groups () correlate with antimicrobial and antiproliferative effects, likely due to interactions with sulfhydryl or catalytic sites in target enzymes.

Synthetic Yields and Purity :

  • Compounds with piperazine or triazole substituents () show moderate-to-high yields (72–86%), while coupling reactions involving nitrothiophene () yield 65–72%. The target compound’s synthesis would require optimization to match these benchmarks.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide?

Answer:
The synthesis of thiazole-acetamide derivatives typically involves two key steps: (1) formation of the thiazole ring and (2) coupling with an acetamide moiety. For analogous compounds, the thiazole core is synthesized via cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis using 2-aminothiazole intermediates. The acetamide group is introduced through nucleophilic substitution or condensation reactions. For example, in related syntheses, 2-chloro-N-(thiazol-2-yl)acetamide intermediates react with substituted aromatic amines under basic conditions (e.g., triethylamine) in polar aprotic solvents like acetone or DMF, with reaction monitoring via TLC . Catalysts such as AlCl₃ may be used to enhance reactivity in acetonitrile-based systems .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:
Key characterization methods include:

  • Melting Point Analysis : Determines purity (sharp melting points indicate high crystallinity; e.g., derivatives in show melting points ranging from 170°C to 315°C) .
  • Spectroscopy :
    • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide, S=O stretch at ~1150 cm⁻¹ for sulfonyl groups).
    • ¹H/¹³C NMR : Confirms substituent positions and integration ratios (e.g., thiazole protons resonate at δ 6.5–8.5 ppm; sulfonylphenyl groups show distinct aromatic splitting patterns) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for confirming synthetic success .

Basic: What solvent systems are recommended for solubility and reactivity studies of this compound?

Answer:
Polar aprotic solvents (e.g., DMSO, DMF, or acetone) are preferred due to the compound’s likely low solubility in water. Ethanol and methanol are suitable for recrystallization, as demonstrated in analogous acetamide derivatives . Solubility can be further optimized using co-solvents (e.g., water-DMSO mixtures) for biological assays.

Advanced: How can synthetic yields be optimized while managing steric and electronic effects in the thiazole-acetamide core?

Answer:
Yield optimization requires addressing:

  • Steric Hindrance : Use bulky substituents on the thiazole ring sparingly; consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) on the phenyl ring may slow coupling reactions. Counteract this by increasing catalyst loading (e.g., triethylamine or K₂CO₃) or using high-boiling solvents (e.g., toluene under reflux) .
  • Reaction Monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:
Contradictions often arise from:

  • Tautomerism : Thiazole and nitro groups may exhibit tautomeric shifts; use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Peaks : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Solvent Artifacts : Confirm solvent purity and exclude deuterated solvent peaks (e.g., DMSO-d₆ residual protons at δ 2.5 ppm).

Advanced: What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

Answer:
Prioritize models based on the compound’s hypothesized biological activity (e.g., antimicrobial or anticancer properties, as seen in thiazole derivatives ):

  • Pharmacokinetics : Use rodent models to assess oral bioavailability, plasma half-life, and tissue distribution. Monitor metabolites via LC-MS/MS.
  • Toxicity : Conduct acute toxicity studies (OECD 423) in rats, focusing on hepatic and renal biomarkers (ALT, creatinine). For neurotoxicity, employ zebrafish larvae assays due to their blood-brain barrier transparency .

Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?

Answer:
SAR studies require systematic modifications:

  • Core Modifications : Synthesize analogs with varied substituents on the phenyl (e.g., halogen, methoxy) or thiophene rings (e.g., nitro to amine reduction).
  • Biological Testing : Screen analogs against target enzymes (e.g., kinase or protease assays) to correlate substituent effects with activity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .

Advanced: What strategies mitigate decomposition or instability during storage?

Answer:

  • Storage Conditions : Store under inert atmosphere (argon) at –20°C, away from light and moisture.
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to vials.
  • Periodic Analysis : Monitor stability via HPLC every 3–6 months; observe for degradation peaks near retention times of starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.